![molecular formula C25H24N4O5 B13774391 4(3H)-Quinazolinone, 2-(((2,3-dihydroxy-2-(4-nitrophenyl)propyl)amino)methyl)-3-(4-methylphenyl)-, (R)- CAS No. 84138-19-2](/img/structure/B13774391.png)
4(3H)-Quinazolinone, 2-(((2,3-dihydroxy-2-(4-nitrophenyl)propyl)amino)methyl)-3-(4-methylphenyl)-, (R)-
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Overview
Description
4(3H)-Quinazolinone, 2-(((2,3-dihydroxy-2-(4-nitrophenyl)propyl)amino)methyl)-3-(4-methylphenyl)-, ®- is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include quinazolinone derivatives and various substituted phenyl compounds. The reaction conditions may involve:
Catalysts: Common catalysts such as palladium or copper.
Solvents: Organic solvents like dichloromethane or ethanol.
Temperature: Reactions may be carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: Various substitution reactions might occur at the aromatic rings or the quinazolinone core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Antimicrobial Activity
The quinazolinone scaffold has been extensively studied for its antimicrobial properties. Various studies have shown that derivatives of quinazolinones can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, compounds with substituted phenyl rings have demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .
Case Study:
A study highlighted the synthesis of E)-3-(3-carboxyphenyl)-2-(4-cyanostyryl)quinazolin-4(3H)-one, which was found effective against MRSA by disrupting cell wall biosynthesis through binding to penicillin-binding protein 2a .
Anticancer Activity
The anticancer potential of 4(3H)-quinazolinones has been a focal point in research. Several derivatives have shown cytotoxic effects against various cancer cell lines including breast cancer and hepatocellular carcinoma. A notable study synthesized eight novel quinazolinone-sulphonamide derivatives that exhibited significant activity against cancerous cells while maintaining a safe profile on non-cancerous cells .
Data Table: Anticancer Activity of Quinazolinone Derivatives
Compound Name | Cancer Type | IC50 Value (µM) | Reference |
---|---|---|---|
Compound A | Breast | 10 | |
Compound B | Hepatocellular | 15 | |
Compound C | Cervical | 8 |
CNS Activity
Quinazolinone derivatives have also been investigated for their central nervous system (CNS) effects. Some studies suggest that these compounds may exhibit anticonvulsant activities and could serve as potential treatments for epilepsy and other neurological disorders .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological profiles of quinazolinones. Modifications in the quinazolinone nucleus and substitutions on the phenyl rings significantly influence biological activity.
Key Findings:
- The presence of electron-withdrawing groups on the phenyl ring enhances antibacterial activity.
- Substituents at specific positions on the quinazolinone core can increase anticancer potency.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, quinazolinone derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets might include kinases, proteases, or other critical proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
4(3H)-Quinazolinone: The parent compound, known for its biological activity.
2-Substituted Quinazolinones: Compounds with various substituents at the 2-position, exhibiting diverse activities.
3-Substituted Quinazolinones: Compounds with different groups at the 3-position, often studied for their therapeutic potential.
Uniqueness
This specific compound’s uniqueness lies in its complex structure, combining multiple functional groups that might confer distinct biological activities. Its ®-configuration could also play a crucial role in its interaction with biological targets, potentially leading to enantioselective effects.
Biological Activity
4(3H)-Quinazolinone derivatives represent a significant class of heterocyclic compounds with diverse biological activities. The compound in focus, 4(3H)-quinazolinone, 2-(((2,3-dihydroxy-2-(4-nitrophenyl)propyl)amino)methyl)-3-(4-methylphenyl)-, (R)-, exhibits promising pharmacological properties that make it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound based on recent studies and findings.
The synthesis of quinazolinone derivatives often involves various methods, including the use of substituted 2-amino benzamide as a precursor. Recent advancements have focused on environmentally friendly synthesis techniques utilizing hydrogen peroxide and dimethyl sulfoxide (DMSO) as solvents and oxidants, respectively . The structural modifications at different positions on the quinazolinone ring can significantly influence its biological activity.
Anticancer Activity
Numerous studies highlight the anticancer potential of quinazolinone derivatives. For instance:
- A series of 2,3,6-trisubstituted-4(3H)-quinazolinones were synthesized and tested against various cancer cell lines such as breast cancer and hepatocellular carcinoma. All tested compounds exhibited significant anticancer activity .
- Another study reported that quinazolinone derivatives linked to triazoles showed enhanced binding interactions and improved anticancer efficacy against non-small cell lung cancer (NSCLC) cells .
Antibacterial and Antifungal Properties
Quinazolinones have also demonstrated notable antibacterial and antifungal activities:
- Compounds derived from quinazolinone scaffolds were evaluated for their ability to inhibit bacterial growth, showing effectiveness against strains resistant to conventional antibiotics .
- The incorporation of specific substituents has been shown to enhance the antibacterial properties of these compounds, making them potential candidates for treating infections caused by resistant bacteria .
Anti-inflammatory Effects
In addition to their anticancer and antimicrobial properties, quinazolinones exhibit anti-inflammatory effects:
- Research indicates that certain derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting their potential use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinazolinones. Modifications at various positions on the quinazolinone ring can lead to significant changes in potency and selectivity:
- For example, the introduction of aromatic groups has been shown to enhance binding interactions with target proteins such as kinases involved in cancer progression .
- Studies have also indicated that specific substitutions can improve pharmacokinetic properties, thereby increasing the therapeutic potential of these compounds .
Case Studies
- Case Study on NSCLC : A novel quinazolinone derivative (BIQO-19) was synthesized and tested against EGFR-TKI-resistant NSCLC cell lines. It was found to induce G2/M phase arrest and apoptosis through inhibition of aurora kinase A expression .
- Case Study on Antimicrobial Activity : A series of 4(3H)-quinazolinones were evaluated for their antibacterial effects against multi-drug resistant bacteria. The results demonstrated significant growth inhibition compared to standard antibiotics .
Properties
CAS No. |
84138-19-2 |
---|---|
Molecular Formula |
C25H24N4O5 |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
2-[[[2,3-dihydroxy-2-(4-nitrophenyl)propyl]amino]methyl]-3-(4-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C25H24N4O5/c1-17-6-10-19(11-7-17)28-23(27-22-5-3-2-4-21(22)24(28)31)14-26-15-25(32,16-30)18-8-12-20(13-9-18)29(33)34/h2-13,26,30,32H,14-16H2,1H3 |
InChI Key |
JZIRGKGSZOKWEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CNCC(CO)(C4=CC=C(C=C4)[N+](=O)[O-])O |
Origin of Product |
United States |
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